N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using appropriate linking agents and conditions.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can facilitate binding to active sites, while the benzamide moiety can enhance specificity and affinity. This compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-4-methoxybenzamide
- N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yl)methoxybenzamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide is unique due to the presence of the cyclopropyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in binding to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-21(22-15-5-8-18-19(9-15)27-12-26-18)14-3-6-16(7-4-14)25-10-20-23-17(11-28-20)13-1-2-13/h3-9,11,13H,1-2,10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOYWQNMGYCJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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